1-Benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide
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Overview
Description
1-Benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide is a synthetic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an indazole ring, a benzyl group, and a carboxamide functional group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Benzyl Group: The benzyl group is introduced via benzylation reactions, often using benzyl halides in the presence of a base.
Carboxamide Formation: The carboxamide functional group is formed through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated indazole derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-Benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It has been investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-N-(propan-2-yl)piperidin-4-amine
- 1-Benzyl-N-(3-(4-(2-methoxyphenyl)piperazine-1-yl)propyl)-1H-indole-2-carboxamide
Uniqueness
1-Benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide is unique due to its specific structural features, such as the indazole ring and the carboxamide functional group. These features contribute to its distinct chemical properties and biological activities, setting it apart from similar compounds.
Properties
CAS No. |
920019-51-8 |
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Molecular Formula |
C18H19N3O |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-benzyl-N-propan-2-ylindazole-3-carboxamide |
InChI |
InChI=1S/C18H19N3O/c1-13(2)19-18(22)17-15-10-6-7-11-16(15)21(20-17)12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,19,22) |
InChI Key |
CIRKSYQNKIOZEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
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